Cas no 10225-46-4 (STREPTOMYCIN, FROM IMIDOYLDIHYDRO-,SESQUISULFATE)

STREPTOMYCIN, FROM IMIDOYLDIHYDRO-,SESQUISULFATE structure
10225-46-4 structure
Product Name:STREPTOMYCIN, FROM IMIDOYLDIHYDRO-,SESQUISULFATE
Numero CAS:10225-46-4
MF:C22H42N8O12
MW:610.615285396576
CID:155683
PubChem ID:462374
Update Time:2025-04-19

STREPTOMYCIN, FROM IMIDOYLDIHYDRO-,SESQUISULFATE Proprietà chimiche e fisiche

Nomi e identificatori

    • STREPTOMYCIN, FROM IMIDOYLDIHYDRO-,SESQUISULFATE
    • N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide
    • STREPOMYCIN, FORMIMIDOYLDIHYDRO, SESQUISULFATE SALT
    • 2,2'-(4-{[5-deoxy-2-O-(2-deoxy-2-{[(E)-iminomethyl](methyl)amino}hexopyranosyl)-3-C-(hydroxymethyl)pentofuranosyl]oxy}-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine
    • Guanidine, N,N'''-(4-((5-deoxy-2-O-(2-deoxy-2-((iminomethyl)methylamino)hexopyranosyl)-3-C-(hydroxymethyl)pentofuranosyl)oxy)-2,5,6-trihydroxy-1,3-cyclohexanediyl)bis-, sulfate (1:2) (salt)
    • NSC 18702
    • N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide;sulfuric acid
    • N-[2-[2-(2,4-diguanidino-3,5,6-trihydroxy-cyclohexoxy)-4-hydroxy-4-(hydroxymethyl)-5-methyl-tetrahydrofuran-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]-N-methyl-formamidine
    • Guanidine, N,N'''-[4-[[5-deoxy-2-O-[2-deoxy-2-[(iminomethyl)methylamino]hexopyranosyl]-3-C-(hydroxymethyl)pentofuranosyl]oxy]-2,5,6-trihydroxy-1,3-cyclohexanediyl]bis-, sulfate (1:2) (salt)
    • 10225-46-4
    • Inchi: 1S/C22H42N8O12/c1-6-22(38,4-32)17(42-18-10(30(2)5-23)14(36)11(33)7(3-31)40-18)19(39-6)41-16-9(29-21(26)27)12(34)8(28-20(24)25)13(35)15(16)37/h5-19,23,31-38H,3-4H2,1-2H3,(H4,24,25,28)(H4,26,27,29)
    • Chiave InChI: NILIZBVATKKSNN-UHFFFAOYSA-N
    • Sorrisi: O(C1C(C(C(C(C1/N=C(\N)/N)O)/N=C(\N)/N)O)O)C1C(C(CO)(C(C)O1)O)OC1C(C(C(C(CO)O1)O)O)N(C=N)C

Proprietà calcolate

  • Massa esatta: 610.29246
  • Massa monoisotopica: 610.29221880g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 13
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 10
  • Complessità: 989
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 15
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -8.1
  • Superficie polare topologica: 355Ų

Proprietà sperimentali

  • PSA: 363.44
  • LogP: -4.71930
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.